Cas no 1249514-25-7 (3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide)

3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide
- 1249514-25-7
- EN300-1123272
- AKOS011197938
-
- インチ: 1S/C9H15BrN4O/c1-2-3-12-8(9(11)15)6-14-5-7(10)4-13-14/h4-5,8,12H,2-3,6H2,1H3,(H2,11,15)
- InChIKey: MGUKNKMYDQVEKM-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)CC(C(N)=O)NCCC
計算された属性
- 精确分子量: 274.04292g/mol
- 同位素质量: 274.04292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- XLogP3: 0.3
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1123272-1g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1123272-0.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1123272-0.1g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1123272-5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 5g |
$2650.0 | 2023-10-26 | |
Enamine | EN300-1123272-10.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 10g |
$4236.0 | 2023-06-09 | ||
Enamine | EN300-1123272-0.25g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1123272-5.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 5g |
$2858.0 | 2023-06-09 | ||
Enamine | EN300-1123272-0.05g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1123272-1.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 1g |
$986.0 | 2023-06-09 | ||
Enamine | EN300-1123272-2.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide |
1249514-25-7 | 95% | 2.5g |
$1791.0 | 2023-10-26 |
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamideに関する追加情報
Research Brief on 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS: 1249514-25-7)
In recent years, the compound 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide (CAS: 1249514-25-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and propanamide backbone, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The presence of the 4-bromo substituent on the pyrazole ring further enhances its reactivity and binding affinity, making it a valuable scaffold for drug development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. One notable investigation demonstrated its efficacy as a selective inhibitor of a specific kinase pathway implicated in inflammatory diseases. The study utilized a combination of in vitro assays and molecular docking simulations to confirm the compound's binding mode and inhibitory activity. These findings suggest that 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide could serve as a lead compound for the development of novel anti-inflammatory agents.
Another area of research has explored the compound's potential in oncology. Preliminary data from cell-based assays indicate that it exhibits cytotoxic effects against certain cancer cell lines, particularly those with dysregulated signaling pathways. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation. Further studies are underway to optimize the compound's pharmacokinetic properties and evaluate its efficacy in animal models.
The synthesis and structural optimization of 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the production of derivatives with improved solubility and bioavailability. These modifications are critical for enhancing the compound's therapeutic potential and reducing off-target effects. Computational chemistry tools have played a pivotal role in guiding these structural refinements.
In conclusion, 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide represents a promising candidate for further drug development. Its diverse biological activities and modifiable structure make it a versatile tool for addressing unmet medical needs. Future research should prioritize in vivo studies and clinical trials to fully realize its therapeutic potential. This brief underscores the importance of continued investment in the exploration of this compound and its derivatives.
1249514-25-7 (3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanamide) Related Products
- 1780461-17-7((4-methoxy-1-benzothiophen-5-yl)methanol)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)
- 1339196-01-8(1-(bromomethyl)-1-(butan-2-yloxy)-4-(propan-2-yl)cyclohexane)
- 881444-18-4(N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 1038334-93-8(4-amino-4-(3,4-dimethylphenyl)butanoic acid)
- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)
- 2248290-06-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(propan-2-ylsulfanyl)benzoate)
- 2137518-75-1(2-chloro-3-3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-1-ylpyridine)
- 2171573-73-0(tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)




